1,1,1-trifluoro-4-nitrobutane
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Description
1,1,1-Trifluoro-4-nitrobutane is a chemical compound with the IUPAC name this compound . It has a molecular weight of 157.09 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6F3NO2/c5-4(6,7)2-1-3-8(9)10/h1-3H2 . This indicates that the molecule consists of 4 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1-trifluoro-4-nitrobutane involves the nitration of 1,1,1-trifluorobutane.", "Starting Materials": [ "1,1,1-trifluorobutane", "Nitric acid", "Sulfuric acid" ], "Reaction": [ "Mix 1,1,1-trifluorobutane with nitric acid and sulfuric acid in a reaction flask.", "Heat the mixture to 50-60°C and stir for 2-3 hours.", "Cool the mixture and pour it into a separating funnel.", "Extract the organic layer with diethyl ether.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous magnesium sulfate.", "Filter the solution and evaporate the solvent to obtain 1,1,1-trifluoro-4-nitrobutane." ] } | |
CAS No. |
32827-23-9 |
Molecular Formula |
C4H6F3NO2 |
Molecular Weight |
157.09 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-nitrobutane |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2-1-3-8(9)10/h1-3H2 |
InChI Key |
HWSQUNJZNMYSDT-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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